![molecular formula C23H33N5O5 B063527 阿普司汀 CAS No. 160470-73-5](/img/structure/B63527.png)
阿普司汀
描述
Apstatin is an inhibitor of membrane-bound aminopeptidase P (AP-P), a bradykinin-degrading enzyme involved in several vascular processes. This compound, also known by its structure N-[(2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide, has shown the ability to potentiate the vasodilatory effect of bradykinin, reduce blood pressure in hypertension models, and reduce cardiac damage and arrhythmias induced by ischemia/reperfusion. The synthesis and analysis of Apstatin and its analogues have provided valuable insights into the structure-activity relationships governing the inhibition of AP-P and have implications for the development of therapeutics targeting vascular diseases and conditions influenced by bradykinin levels (Maggiora, Orawski, & Simmons, 1999).
Synthesis Analysis
The synthesis of Apstatin involves the creation of a molecule capable of inhibiting AP-P with a half-maximal inhibitory concentration (IC50) in humans of 2.9 microM. Structure-activity relationship studies have identified analogues with enhanced potency, one of which substitutes the N-terminal residue of Apstatin with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl residue, achieving an IC50 in humans of 0.23 microM. The specific configuration of the amino acids in Apstatin and its analogues is crucial for their inhibitory activity, with variations in the stereochemistry significantly affecting potency (Maggiora et al., 1999).
Molecular Structure Analysis
The molecular structure of Apstatin, characterized by its specific stereochemistry, is key to its function as an AP-P inhibitor. The (2S, 3R) configuration of the hydroxy-phenyl-butanoyl moiety and the sequence of L-prolyl-L-prolyl-L-alanine residues are critical for its binding affinity to AP-P. This configuration enables Apstatin to effectively bind to and inhibit the enzyme, demonstrating the importance of precise molecular architecture in the development of enzyme inhibitors (Maggiora et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of Apstatin and its analogues with AP-P illustrates the compound's mechanism of action as an inhibitor. The specific interactions between Apstatin's molecular structure and the enzyme's active site, particularly the significance of its hydroxyl and amino groups in the inhibition process, highlight the compound's chemical properties. These interactions result in the potentiation of bradykinin's effects and a decrease in blood pressure, showcasing the compound's therapeutic potential based on its chemical reactivity (Maggiora et al., 1999).
Physical Properties Analysis
While specific details on the physical properties of Apstatin, such as solubility, melting point, and molecular weight, are not provided in the abstracts, these characteristics are essential for understanding the compound's pharmacokinetic profile and its suitability for therapeutic use. The physical properties of drug molecules affect their absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.
Chemical Properties Analysis
Apstatin's chemical properties, including its inhibitory activity against AP-P and its selectivity for this enzyme over other peptidases, are crucial for its biological effects. The compound's ability to interact specifically with AP-P's active site without significantly affecting other enzymes demonstrates its chemical specificity. This selectivity is a result of its unique chemical structure, which is designed to mimic the substrates of AP-P closely, thereby inhibiting its activity and modulating the physiological processes regulated by bradykinin (Maggiora et al., 1999).
科学研究应用
氨肽酶 P (APP) 的抑制
阿普司汀是一种选择性抑制氨肽酶 P (APP) 的药物,氨肽酶 P 是一种金属依赖性脯氨酸特异性肽酶 . APP 分裂 N 末端 Xaa-Pro 肽键,并在肽的生理活性调节中起重要作用 .
心肌梗塞面积的减少
研究表明,在急性缺血和再灌注的大鼠模型中,阿普司汀可以减少心肌梗塞面积 . 这种减少是由缓激肽介导的 .
心脏保护
阿普司汀已被发现能够在急性心肌缺血和再灌注的体内模型中提供心脏保护 . 这种心脏保护是通过抑制 APP 实现的 .
与 ACE 抑制剂联合使用
研究人员已经研究了阿普司汀与 ACE (血管紧张素转换酶) 抑制剂联合使用的效果 . 然而,研究发现,这种联合使用并没有比单独使用 APP 抑制剂更显著地减少梗塞面积 .
药物开发的潜力
鉴于阿普司汀对 APP 的特异性抑制作用及其对缓激肽调节和心脏保护的影响,阿普司汀具有药物开发的潜力 . 它对心肌梗塞面积的影响也暗示了其在心血管疾病治疗中的潜在应用
作用机制
Target of Action
Apstatin is a selective inhibitor of aminopeptidase P (APP) . APP is an enzyme that plays a crucial role in the metabolism of certain peptides in the body.
Mode of Action
Apstatin interacts with its target, APP, by inhibiting its action . This inhibition leads to an increase in the levels of certain peptides that would otherwise be metabolized by APP .
Biochemical Pathways
The inhibition of APP by Apstatin affects the metabolism of peptides such as bradykinin . Bradykinin is a peptide that plays a role in many physiological processes, including the regulation of blood pressure and the promotion of inflammation. By inhibiting APP, Apstatin increases the levels of bradykinin, thereby enhancing its physiological effects .
Pharmacokinetics
Like other small molecule drugs, its absorption, distribution, metabolism, and excretion (adme) properties would play a significant role in its bioavailability .
Result of Action
The inhibition of APP by Apstatin and the subsequent increase in bradykinin levels can lead to various physiological effects. For instance, it has been shown to increase bradykinin-promoted cardioprotection in rats with artificially introduced myocardial infarctions .
属性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUZAPYLPWFHE-HXFGRODQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936303 | |
Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160470-73-5 | |
Record name | Apstatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apstatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APSTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。